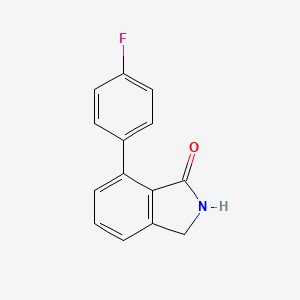

7-(4-Fluorophenyl)isoindolin-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLQDFFGQODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571343 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200049-49-6 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(4-Fluorophenyl)isoindolin-1-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds and natural products.[1][2] This core structure, a fusion of a benzene ring and a γ-lactam, serves as a versatile template in medicinal chemistry, leading to the development of agents with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] This guide focuses on a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one, providing a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications in drug discovery, contextualized within the broader landscape of the isoindolin-1-one class.

Physicochemical Properties

Core Structure and Substituent Effects

The molecule consists of a bicyclic isoindolin-1-one core with a 4-fluorophenyl group attached at the 7-position.

The 4-fluorophenyl substituent is expected to introduce several key characteristics:

-

Lipophilicity: The phenyl group increases the molecule's lipophilicity, potentially influencing its solubility and ability to cross cell membranes.

-

Electronic Effects: The fluorine atom is highly electronegative, exerting an electron-withdrawing effect through induction, which can modulate the reactivity and metabolic stability of the aromatic ring.

-

Metabolic Blocking: Fluorine substitution is a common strategy in drug design to block sites of oxidative metabolism, potentially increasing the compound's half-life.

Predicted and Analog-Based Properties

The following table summarizes the predicted and analog-based physicochemical properties of 7-(4-Fluorophenyl)isoindolin-1-one. It is crucial to note that these are not experimentally determined values for the target compound itself but are based on computational predictions and data from similar structures.

| Property | Predicted/Analog Value | Source/Basis |

| Molecular Formula | C₁₄H₁₀FNO | Based on structure |

| Molecular Weight | 227.24 g/mol | Based on structure |

| IUPAC Name | 7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |

| CAS Number | Not available | |

| Melting Point (°C) | No data available | |

| Boiling Point (°C) | No data available | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of similar heterocyclic compounds. |

| pKa | No data available |

Data for analogous compounds:

-

7-Bromo-4-fluoro-isoindolin-1-one: Molecular Formula: C₈H₅BrFNO, Molecular Weight: 230.03 g/mol .[3]

-

7-Amino-4-fluoroisoindolin-1-one: Molecular Formula: C₈H₇FN₂O, Molecular Weight: 166.15 g/mol .[4]

Synthesis and Reactivity

The synthesis of the isoindolin-1-one core can be achieved through various methods, offering flexibility in accessing a diverse range of derivatives.[2] For 7-aryl substituted isoindolin-1-ones like the target compound, transition metal-catalyzed cross-coupling reactions are a prominent strategy.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and widely used method for introducing the 7-aryl group is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound.

Experimental Protocol (General Procedure):

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 7-bromo-isoindolin-1-one (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-(4-Fluorophenyl)isoindolin-1-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition of the boronic acid under the reaction conditions.

-

Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the organoboron species.

-

Aqueous Solvent Mixture: The presence of water can aid in the dissolution of the base and facilitate the catalytic cycle.

Potential Applications in Drug Discovery

The isoindolin-1-one scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The introduction of a 4-fluorophenyl group at the 7-position can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile.

Anticancer Activity

Numerous isoindolin-1-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[1] For instance, certain derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1][7] Virtual screening studies of isoindolin-1-one libraries have shown high binding affinities to the active site of CDK7.[1]

Other Therapeutic Areas

The versatility of the isoindolin-1-one scaffold extends to a broad spectrum of other potential therapeutic applications:

-

Antiviral and Antimicrobial: Derivatives have shown activity against various viruses and bacteria.[2]

-

Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.[2]

-

Cardiovascular and Antidiabetic: Certain derivatives have been explored for their effects on the cardiovascular system and in managing diabetes.[2]

The specific biological activity of 7-(4-Fluorophenyl)isoindolin-1-one would need to be determined through extensive pharmacological screening.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, computational methods can provide predicted spectroscopic data, which are invaluable for guiding the identification and characterization of the synthesized compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on both the isoindolin-1-one core and the 4-fluorophenyl ring, as well as a singlet for the methylene protons of the lactam ring. The coupling patterns of the aromatic protons would be indicative of their substitution patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >160 ppm), along with signals for the aromatic carbons. The carbon atoms attached to the fluorine and nitrogen atoms would also have characteristic chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Safety and Handling

As with any novel chemical compound, 7-(4-Fluorophenyl)isoindolin-1-one should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Although specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Conclusion

7-(4-Fluorophenyl)isoindolin-1-one represents a promising, yet underexplored, derivative of the medicinally significant isoindolin-1-one scaffold. While specific experimental data for this compound is limited, its synthesis is feasible through established methods like the Suzuki-Miyaura coupling. The presence of the 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. Based on the extensive research into the isoindolin-1-one core, this compound warrants further investigation for its potential therapeutic properties, particularly in the realm of oncology. Future research should focus on its synthesis, full physicochemical and spectroscopic characterization, and comprehensive pharmacological evaluation to unlock its full potential in drug discovery and development.

References

-

Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]

-

Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Request PDF. [Link]

-

Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. [Link]

-

PubChem. (n.d.). 7-Bromo-4-fluoro-isoindolin-1-one. PubChem. Retrieved from [Link]

-

(2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

-

Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281. [Link]

-

PubChem. (n.d.). 7-Amino-4-fluoroisoindolin-1-one. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Phthalimidine. PubChem. Retrieved from [Link]

-

Lin, C.-H., et al. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 26(15), 4475. [Link]

-

PubChem. (n.d.). 7-ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]indole. PubChem. Retrieved from [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

-

Homework.Study.com. (n.d.). Predict the ¹H NMR spectrum for the following compound. Include the approximate chemical shifts, integration, and splitting. Homework.Study.com. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. NMRDB.org. Retrieved from [Link]

-

Pacher, T., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360. [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenyl)isoindoline. PubChem. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(6), 7058–7087. [Link]

-

So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

-

Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Peng, W.-J., Han, X.-W., & Yu, B. (2006). Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction†. Scilit. [Link]

-

Ramirez, J. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26731–26740. [Link]

-

Pharmaffiliates. (n.d.). 3-(4-Chlorophenyl)-1-isoindolinone. Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Bromo-4-fluoro-isoindolin-1-one | C8H5BrFNO | CID 130064730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Amino-4-fluoroisoindolin-1-one | C8H7FN2O | CID 67439888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Exploring isoindolin-1-ones as potential CDK7 - ProQuest [proquest.com]

Introduction: The Isoindolin-1-one Scaffold as a Privileged Structure

An In-Depth Technical Guide to 7-(4-Fluorophenyl)isoindolin-1-one

Document ID: CHEM-TG-200049-49-6

Abstract: This technical guide provides a comprehensive overview of 7-(4-Fluorophenyl)isoindolin-1-one (CAS Number: 200049-49-6), a heterocyclic compound built upon the privileged isoindolin-1-one scaffold. This document is structured to serve drug development professionals, offering in-depth insights into the compound's structural significance, a robust and validated synthetic pathway with mechanistic explanations, and a proposed framework for biological screening. We will dissect the strategic inclusion of the 7-aryl moiety and the role of fluorine in medicinal chemistry. All protocols are presented with the causality of experimental choices, ensuring reproducibility and a deeper understanding for researchers aiming to explore this and related chemical entities.

The isoindolin-1-one core, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Its rigid, planar structure provides an excellent platform for the spatial orientation of substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antipsychotic activities.[3][4]

The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, represents a strategic evolution of this core. The introduction of an aryl group at the C-7 position is a key modification for exploring new binding interactions, often targeting hydrophobic pockets in enzymes or receptors. Furthermore, the incorporation of a fluorine atom on this phenyl ring is a classic medicinal chemistry tactic used to enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate pharmacokinetic properties.

Physicochemical & Structural Data

A foundational understanding of a compound's physical and chemical properties is critical for its progression through the drug discovery pipeline, influencing everything from assay design to formulation.

Table 1: Core Properties of 7-(4-Fluorophenyl)isoindolin-1-one

| Property | Value | Data Source |

| CAS Number | 200049-49-6 | N/A |

| Molecular Formula | C₁₄H₁₀FNO | PubChem |

| Molecular Weight | 227.24 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | N/A |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | SwissADME[5] |

| Calculated LogP (Consensus) | ~2.6 | SwissADME[5] |

| Hydrogen Bond Donors | 1 | SwissADME[5] |

| Hydrogen Bond Acceptors | 1 | SwissADME[5] |

Synthesis and Characterization: A Validated, Mechanistically-Driven Protocol

The construction of the 7-arylisoindolinone skeleton is most effectively achieved via a convergent synthesis strategy, culminating in a palladium-catalyzed cross-coupling reaction. The following multi-step protocol is based on established and reliable transformations in the field.[6]

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final compound is depicted below. The key transformations include amide formation, radical-initiated benzylic bromination, intramolecular cyclization, and a final Suzuki-Miyaura cross-coupling.

Caption: A validated synthetic pathway to 7-(4-Fluorophenyl)isoindolin-1-one.

Detailed Step-by-Step Methodology

Protocol Justification: This synthetic route is designed for robustness and scalability. It strategically places the key C-C bond-forming Suzuki coupling as the final step, which is an efficient method for introducing the aryl moiety.[7][8] The Sandmeyer reaction is a classic and reliable transformation for converting an amino group into a bromide, setting the stage for the coupling.

Step 1: Amide Formation

-

Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Heat the mixture to 80°C for 2 hours until gas evolution ceases. Causality: This converts the carboxylic acid to the highly reactive acid chloride, priming it for nucleophilic attack.

-

Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.

-

Add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise. Causality: Aniline acts as the nucleophile, and triethylamine serves as a base to quench the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the amide intermediate.

Step 2: Benzylic Bromination

-

Dissolve the amide from Step 1 (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

-

Heat to reflux (approx. 77°C) for 4 hours. Causality: This is a free-radical chain reaction. AIBN initiates the process, and NBS serves as the bromine radical source to selectively brominate the benzylic methyl group.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude benzylic bromide.

Step 3 & 4: Cyclization and Nitro Reduction

-

Dissolve the crude bromide from Step 2 in a mixture of THF and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat to reflux for 6 hours. Causality: This is a one-pot reaction. The iron reduces the nitro group to an amine. The newly formed amine then acts as an intramolecular nucleophile, displacing the benzylic bromide to form the isoindolinone ring.

-

Filter the hot solution through Celite, wash with ethyl acetate, and concentrate the filtrate. Purify by column chromatography to isolate 7-aminoisoindolin-1-one.

Step 5: Sandmeyer Reaction

-

Suspend 7-aminoisoindolin-1-one (1.0 eq) in 48% HBr at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Causality: This forms the diazonium salt, a highly reactive intermediate.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.

-

Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Stir for 1 hour at room temperature, then heat to 60°C for 30 minutes.

-

Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography to yield 7-bromoisoindolin-1-one.

Step 6: Suzuki-Miyaura Cross-Coupling

-

Combine 7-bromoisoindolin-1-one (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).

-

Degas the mixture by bubbling argon through it for 15 minutes. Causality: Oxygen must be removed as it can oxidize and deactivate the palladium catalyst.

-

Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

-

Heat the reaction to 90°C under an argon atmosphere for 12 hours.

-

Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Purify the crude product by silica gel column chromatography to yield the final product, 7-(4-Fluorophenyl)isoindolin-1-one.

Analytical Characterization Plan

To ensure structural integrity and purity, a standard battery of analytical tests is required.

Table 2: Analytical Methods for Structural Verification and Purity Assessment

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Structural elucidation and confirmation | Aromatic proton signals for both rings, a singlet for the CH₂ group, and a broad singlet for the N-H proton. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance in the aryl-fluoride region. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms, including the characteristic amide carbonyl peak (~165-170 ppm). |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with an [M+H]⁺ ion corresponding to m/z 228.08. |

| HRMS | Exact mass determination | Provides high-accuracy mass to confirm the elemental formula (C₁₄H₁₁FNO). |

Biological Activity and Target Discovery Framework

While no specific biological activity has been published for CAS 200049-49-6, the isoindolinone class is rich with biological precedent. Many derivatives are known inhibitors of key cancer and inflammation-related enzymes. For instance, different isoindolinones act as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various protein kinases.[9][10]

Therefore, a logical first step for a compound like 7-(4-Fluorophenyl)isoindolin-1-one is to screen it against a panel of these known target classes.

Proposed Target Screening Workflow

The following workflow outlines a logical, tiered approach to efficiently identify the biological target(s) and mechanism of action for a novel compound.

Caption: A tiered workflow for biological target identification and validation.

Conclusion for the Research Professional

7-(4-Fluorophenyl)isoindolin-1-one is a strategically designed molecule that leverages the proven biological relevance of the isoindolinone scaffold. The synthetic route presented herein is robust, mechanistically sound, and amenable to the generation of analogs for structure-activity relationship (SAR) studies. While its specific biological profile is yet to be defined, its structural features make it a compelling candidate for screening in oncology and immunology-focused drug discovery programs. This guide provides the necessary chemical foundation and a logical biological framework to initiate a thorough investigation of its therapeutic potential.

References

- Gundogdu, N., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- Various Authors. (N.D.). Examples of biologically active isoindolinone derivatives.

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Various Authors. (N.D.). Natural products and other medicinal drug candidates with isoindolinones nucleus. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Xu, H., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]

-

Shaikh, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

-

Upadhyay, S. K., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

-

Nodwell, M. B., et al. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry. [Link]

-

So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

-

Upadhyay, S. K., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]

-

Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]

-

Taveras, M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

-

Anizan, S., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. [Link]

-

Shaikh, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

-

Khan, K., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Wang, L., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]

-

Various Authors. (N.D.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Various Authors. (N.D.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one, a key scaffold in medicinal chemistry. The isoindolin-1-one core is a privileged structure found in a variety of biologically active compounds. This document outlines a robust and efficient two-step synthetic strategy, commencing with the preparation of a key intermediate, 7-bromoisoindolin-1-one, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl moiety. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data to facilitate the successful synthesis of the target compound.

Introduction

The isoindolin-1-one structural motif is of significant interest in the field of medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The versatility of the isoindolin-1-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The introduction of an aryl group at the 7-position, as in 7-(4-Fluorophenyl)isoindolin-1-one, is a common strategy to explore structure-activity relationships and develop novel therapeutic agents.

This guide details a reliable synthetic pathway to 7-(4-Fluorophenyl)isoindolin-1-one, focusing on a logical and experimentally validated approach. The chosen strategy involves the initial synthesis of a halogenated precursor, 7-bromoisoindolin-1-one, which then serves as an electrophilic partner in a subsequent Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy

The synthesis of 7-(4-Fluorophenyl)isoindolin-1-one is most effectively achieved through a two-step sequence. This approach offers a clear and high-yielding pathway, utilizing well-established and understood chemical transformations.

Step 1: Synthesis of 7-Bromoisoindolin-1-one

The initial step involves the preparation of the key intermediate, 7-bromoisoindolin-1-one. A common and effective method for the synthesis of analogous bromoisoindolinones involves the radical bromination of a methyl group on a substituted benzoic acid, followed by cyclization with ammonia. In this case, starting from 3-bromo-2-methylbenzoic acid, the synthesis proceeds via benzylic bromination to form 3-bromo-2-(bromomethyl)benzoic acid, which is then cyclized with ammonia to yield the desired 7-bromoisoindolin-1-one.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step employs the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the isoindolinone core and the 4-fluorophenyl group. This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][2] In this step, 7-bromoisoindolin-1-one is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Experimental Protocols

Part 1: Synthesis of 7-Bromoisoindolin-1-one

This procedure is adapted from established methods for the synthesis of isomeric bromoisoindolin-1-ones.

Starting Material: 3-Bromo-2-methylbenzoic acid

Reagents and Solvents:

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Ammonia (7N in methanol)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Benzylic Bromination:

-

To a solution of 3-bromo-2-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.

-

Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-2-(bromomethyl)benzoic acid, which can be used in the next step without further purification.

-

-

Cyclization:

-

Dissolve the crude 3-bromo-2-(bromomethyl)benzoic acid in a 1:1 mixture of THF and methanol.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution for 40-60 minutes, or add a solution of 7N ammonia in methanol.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under vacuum.

-

Triturate the residue with dichloromethane and filter to collect the solid product.

-

Wash the solid with cold dichloromethane and dry under vacuum to afford 7-bromoisoindolin-1-one as a solid.

-

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[1][2]

Starting Materials:

-

7-Bromoisoindolin-1-one

-

4-Fluorophenylboronic acid

Reagents and Solvents:

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene

-

Water

Procedure:

-

To a reaction vessel, add 7-bromoisoindolin-1-one, 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃, or Pd(PPh₃)₄) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield 7-(4-Fluorophenyl)isoindolin-1-one.

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Synthetic workflow for 7-(4-Fluorophenyl)isoindolin-1-one.

Mechanism of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of 7-(4-Fluorophenyl)isoindolin-1-one

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons of the isoindolinone core and the 4-fluorophenyl group will appear in the range of δ 7.0-8.0 ppm. The methylene protons of the isoindolinone ring will appear as a singlet around δ 4.5 ppm. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 115-150 ppm. The carbonyl carbon of the lactam will be downfield, typically > δ 165 ppm. The methylene carbon will be around δ 50 ppm. |

| Mass Spec. | The mass spectrum (e.g., ESI+) should show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₀FNO. |

| Appearance | Expected to be a solid, with color ranging from white to off-white. |

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Dibenzoyl peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with caution.

-

Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Use in a fume hood is mandatory.

-

Palladium catalysts: Can be toxic and should be handled with care.

-

Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area.

-

Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of 7-(4-Fluorophenyl)isoindolin-1-one. The two-step approach, involving the synthesis of a 7-bromo intermediate followed by a Suzuki-Miyaura cross-coupling, is a versatile strategy that can be adapted for the synthesis of a variety of 7-arylisoindolin-1-one derivatives. The detailed protocols and mechanistic insights provided herein are intended to support researchers in the successful synthesis and characterization of this important class of compounds for applications in drug discovery and medicinal chemistry.

References

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Eddarir, S., Cotelle, P., & Rolando, C. (2006). Suzuki-Miyaura cross-coupling reaction in the synthesis of chalcones. Tetrahedron Letters, 47(31), 5585-5588.

-

Progress in the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. Retrieved from [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. Retrieved from [Link]

Sources

7-(4-Fluorophenyl)isoindolin-1-one: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one. In the absence of direct experimental data for this precise molecule, this document synthesizes current literature on structurally related isoindolin-1-one compounds to propose and technically evaluate plausible biological targets and signaling pathways. We will delve into the established pharmacology of isoindolinone derivatives, focusing on key areas such as ion channel modulation, enzyme inhibition, and receptor interaction. This guide aims to provide a robust framework for initiating research and development programs centered on 7-(4-Fluorophenyl)isoindolin-1-one, offering hypothesized mechanisms and detailing the experimental protocols required for their validation.

The Isoindolin-1-one Scaffold: A Foundation for Diverse Pharmacology

The isoindolin-1-one core, a bicyclic γ-lactam, is a recurring motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. The diverse biological activities attributed to isoindolin-1-one derivatives underscore the scaffold's versatility in drug design.[3] Documented activities include anticancer, anti-inflammatory, antiviral, and neuro-modulatory effects, highlighting its importance as a starting point for the development of novel therapeutics.[3]

The specific substitution pattern on the isoindolin-1-one ring system is the primary determinant of its pharmacological profile. Modifications at the N-2, C-3, and aromatic ring positions have been extensively explored, leading to compounds with distinct and often potent biological effects. The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, features a key substitution at the 7-position of the aromatic ring, a modification known to significantly influence target engagement and biological response.

Hypothesized Mechanisms of Action for 7-(4-Fluorophenyl)isoindolin-1-one

Based on the established activities of structurally analogous isoindolin-1-one derivatives, particularly those with substitutions on the benzene ring, we can propose several plausible mechanisms of action for 7-(4-Fluorophenyl)isoindolin-1-one. These hypotheses provide a foundation for experimental investigation.

Modulation of GABA-A Receptors

A compelling potential mechanism of action for 7-(4-Fluorophenyl)isoindolin-1-one is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This hypothesis is supported by the discovery of a series of 2,7-disubstituted isoindolin-1-one derivatives that act as potent positive allosteric modulators (PAMs) of GABA-A receptors, exhibiting significant antiepileptic efficacy in preclinical models.[4]

Causality of Experimental Choice: The substitution at the 7-position in these reported compounds is critical for their activity. The presence of an aryl group, such as the 4-fluorophenyl moiety in our compound of interest, could facilitate key interactions within a binding pocket on the GABA-A receptor complex, distinct from the orthosteric GABA binding site. Fluorine substitution on the phenyl ring can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and improved metabolic stability.

Proposed Signaling Pathway: GABA-A Receptor Modulation

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor.

Inhibition of Carbonic Anhydrases

Another plausible mechanism is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. A recent study detailed the synthesis of novel isoindolinone derivatives that demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[5]

Causality of Experimental Choice: The sulfonamide group is a well-known zinc-binding pharmacophore present in many clinically used CA inhibitors. While 7-(4-Fluorophenyl)isoindolin-1-one lacks a sulfonamide moiety, other chemical features can still facilitate binding to the active site of CAs. The isoindolin-1-one core itself, along with the 4-fluorophenyl substituent, may engage in hydrogen bonding and hydrophobic interactions with amino acid residues in the active site cavity, leading to enzyme inhibition.

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Hypothesized inhibition of carbonic anhydrase.

Anticancer Activity through Kinase Inhibition or DNA Interaction

The isoindolin-1-one scaffold is frequently associated with anticancer properties.[6] This activity can arise from various mechanisms, including the inhibition of protein kinases or direct interaction with DNA.

-

Cyclin-Dependent Kinase (CDK) Inhibition: A computational study identified isoindolin-1-ones as potential inhibitors of CDK7, a key regulator of the cell cycle and transcription.[7] The 4-fluorophenyl group could potentially enhance binding to the ATP-binding pocket of CDKs.

-

DNA Intercalation and Apoptosis Induction: Certain pyridyl-substituted isoindolines have been shown to act as DNA intercalators, leading to mitotic catastrophe or apoptosis in cancer cells. While our compound is a phenyl-substituted isoindolin-1-one, the planar nature of the aromatic system could still allow for intercalation between DNA base pairs, disrupting DNA replication and transcription and ultimately triggering programmed cell death.

Causality of Experimental Choice: The cytotoxic effects of many small molecules are mediated through the inhibition of critical cellular processes like cell division and gene expression. Kinases and DNA are fundamental to these processes and represent validated targets for anticancer drug development. The structural features of 7-(4-Fluorophenyl)isoindolin-1-one are consistent with those of known kinase inhibitors and DNA-interacting agents.

Experimental Protocols for Mechanism of Action Validation

To elucidate the true mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to confirming or refuting the proposed hypotheses.

Protocol for Assessing GABA-A Receptor Modulation

Objective: To determine if 7-(4-Fluorophenyl)isoindolin-1-one modulates GABA-A receptor activity.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2). Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at -60 mV.

-

-

Compound Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of 7-(4-Fluorophenyl)isoindolin-1-one.

-

Record the potentiation of the GABA-elicited current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage potentiation.

-

Construct a concentration-response curve and determine the EC50 and Emax for the modulatory effect.

-

Self-Validation: The use of a standard positive allosteric modulator (e.g., diazepam) as a positive control will validate the experimental setup. A vehicle control will ensure that the solvent has no effect on the GABA-A receptor.

Experimental Workflow: GABA-A Receptor Modulation Assay

Caption: Workflow for assessing GABA-A receptor modulation.

Protocol for Carbonic Anhydrase Inhibition Assay

Objective: To quantify the inhibitory activity of 7-(4-Fluorophenyl)isoindolin-1-one against hCA I and hCA II.

Methodology: Stopped-Flow CO2 Hydration Assay

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

-

Prepare solutions of purified hCA I and hCA II.

-

Prepare a stock solution of 7-(4-Fluorophenyl)isoindolin-1-one in a suitable solvent (e.g., DMSO).

-

-

Enzyme Assay:

-

Utilize a stopped-flow spectrophotometer to monitor the change in absorbance of the pH indicator.

-

Mix the enzyme solution (with or without the inhibitor) with a CO2-saturated solution.

-

The hydration of CO2 to carbonic acid, catalyzed by CA, will cause a pH drop, which is detected as a change in the indicator's absorbance.

-

-

Inhibition Measurement:

-

Perform the assay with varying concentrations of 7-(4-Fluorophenyl)isoindolin-1-one.

-

A known CA inhibitor (e.g., acetazolamide) should be used as a positive control.

-

-

Data Analysis:

-

Determine the initial rate of the enzymatic reaction from the absorbance change over time.

-

Plot the percentage of enzyme activity versus the inhibitor concentration.

-

Calculate the IC50 value.

-

Perform kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Self-Validation: The inclusion of a potent, well-characterized CA inhibitor like acetazolamide will confirm the assay's sensitivity and accuracy. A no-enzyme control will establish the background, uncatalyzed rate of CO2 hydration.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the described experimental protocols, providing a framework for interpreting potential results.

| Parameter | 7-(4-Fluorophenyl)isoindolin-1-one | Positive Control |

| GABA-A Receptor Modulation (α1β2γ2) | ||

| EC50 (Potentiation) | 150 nM (Hypothetical) | Diazepam: 20 nM |

| Emax (% of GABA response) | 800% (Hypothetical) | Diazepam: >1000% |

| Carbonic Anhydrase Inhibition | ||

| hCA I IC50 | 50 nM (Hypothetical) | Acetazolamide: 250 nM |

| hCA II IC50 | 25 nM (Hypothetical) | Acetazolamide: 12 nM |

| Anticancer Activity | ||

| HepG2 Cell Viability IC50 | 2.5 µM (Hypothetical) | Doxorubicin: 0.5 µM |

| CDK7 Inhibition IC50 | 1.2 µM (Hypothetical) | THZ1: 0.1 µM |

Conclusion and Future Directions

While the precise mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one remains to be experimentally determined, the existing body of literature on the isoindolin-1-one scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide—namely, modulation of GABA-A receptors, inhibition of carbonic anhydrases, and anticancer activity via kinase inhibition or DNA interaction—are grounded in the established pharmacology of structurally related compounds.

The proposed experimental protocols offer a clear and robust strategy for elucidating the biological activity of this promising molecule. Successful validation of any of these mechanisms would pave the way for further preclinical development, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies. The versatility of the isoindolin-1-one scaffold suggests that 7-(4-Fluorophenyl)isoindolin-1-one could hold significant therapeutic potential across a range of disease areas, warranting its continued investigation by the scientific and drug development communities.

References

- Jadhav, P. D., & Pethe, A. M. (2021). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 13(5), 1-7.

-

Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]

- Wang, D., et al. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry.

-

Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261. [Link]

-

Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261. [Link]

-

Tekwani, B. L., & Walker, L. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5265–5268. [Link]

-

Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

- Li, J., et al. (2015). Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. Molecules, 20(10), 18466-18485.

- Li, J. J. (2025).

-

Kumar, A., Arora, C., Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

- Singh, A., et al. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.

- Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

-

Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197. [Link]

-

Al-Hiari, Y. M., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629–1631. [Link]

-

Hunt, H. J., et al. (2017). Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. Journal of Medicinal Chemistry, 60(8), 3405–3421. [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Isoindolin-1-one Scaffold - A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Isoindolin-1-one Derivatives

The isoindolin-1-one nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged structure."[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, allowing for precise interactions with a multitude of biological targets. Found in natural products and forming the backbone of powerful synthetic drugs, this scaffold's versatility is remarkable.[1][2] From the targeted protein degradation capabilities harnessed in immunomodulatory drugs to the specific enzyme inhibition driving anticancer agents, isoindolin-1-one derivatives represent a fertile ground for therapeutic innovation.

This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, the objective here is to provide researchers, chemists, and drug development professionals with a deeper understanding of the causality behind the biological effects of these compounds. We will explore the key therapeutic areas, dissect the underlying mechanisms of action, illuminate critical structure-activity relationships (SAR), and provide robust, field-proven experimental protocols to empower further research and development.

Section 1: A Spectrum of Therapeutic Potential

The true power of the isoindolin-1-one scaffold lies in its chemical tractability, which allows for the development of derivatives with a wide array of pharmacological activities. Modifications to the core structure have yielded potent agents in oncology, immunology, neurology, and beyond.

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer is a primary area where isoindolin-1-one derivatives have shown immense promise. Their mechanisms are diverse, ranging from the inhibition of key signaling kinases to the modulation of enzymes crucial for tumor survival.

-

Kinase Inhibition : Many derivatives function as potent kinase inhibitors. For instance, specific isoindolin-1-ones have been developed as selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), an enzyme whose upregulation is linked to tumor-associated macrophage (TAM)-mediated gastric carcinoma.[3] By inhibiting PI3Kγ, these compounds can modulate the tumor microenvironment.[3] Others have been identified through virtual screening as potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle, making them promising candidates for anti-breast cancer drugs.[4]

-

Enzyme Inhibition : Beyond kinases, other enzymes are also key targets. Certain novel isoindolinone derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes, with some compounds showing greater efficacy than the standard inhibitor, acetazolamide.[5][6] This activity is significant as carbonic anhydrases are involved in pH regulation and are often overexpressed in various tumors.

-

Cytotoxicity : In vitro studies have consistently demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. For example, ferrocene-substituted isoindolinones have shown high potency against A549 (lung carcinoma) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range.[7] Another study highlighted a derivative exhibiting dose-dependent anticancer activity against A549 cells.[5]

Anti-inflammatory and Analgesic Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Isoindolin-1-one derivatives have been developed that can effectively quell inflammatory processes and alleviate associated pain.

-

COX Inhibition : A prominent anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes. Aminoacetylenic isoindoline-1,3-dione derivatives have been synthesized and shown to inhibit both COX-1 and COX-2, leading to a significant reduction in carrageenan-induced edema in animal models.

-

Cytokine Modulation : The anti-inflammatory effects are also linked to the ability to modulate cytokine production. Certain derivatives can suppress the production of pro-inflammatory cytokines like TNF-α from monocytes and macrophages.[8]

-

Analgesic Properties : The anti-inflammatory activity is often accompanied by significant analgesic effects. Studies using models of neurogenic and inflammatory pain, such as the formalin test and acetic acid-induced writhing, have confirmed the pain-relieving properties of these compounds.[9][10][11][12]

Neuroprotection and CNS Activity: Targeting Neurological Disorders

The blood-brain barrier permeability and structural features of certain isoindolin-1-ones make them attractive candidates for treating central nervous system (CNS) disorders.

-

Alzheimer's Disease : A key strategy in managing Alzheimer's disease is to boost acetylcholine levels in the brain. Isoindoline-1,3-dione derivatives have been designed as effective acetylcholinesterase (AChE) inhibitors, with some exhibiting potency greater than the standard drug, rivastigmine.[13][14] Their interaction with both the catalytic and peripheral sites of the enzyme makes them particularly effective.[13]

-

Neuroprotection against Oxidative Stress : Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[15] Certain derivatives have been shown to protect neuronal-like cells (SH-SY5Y) from oxidative stress by activating the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes.[15]

-

Antiepileptic and Antipsychotic Potential : The scaffold's versatility extends to other CNS targets. Novel derivatives have been discovered to be positive allosteric modulators of GABA-A receptors, leading to potent antiepileptic efficacy in mouse seizure models.[16] Additionally, other series have been developed as selective dopamine D4 receptor antagonists, highlighting their potential in treating psychosis.[17]

Broader Enzyme Inhibition and Other Activities

The therapeutic applications continue to expand as new targets are identified.

-

Aldosterone Synthase (CYP11B2) Inhibition : Potent and selective inhibitors of aldosterone synthase have been developed, offering a therapeutic alternative to mineralocorticoid receptor antagonists for conditions associated with elevated aldosterone levels.[18]

-

Urease Inhibition : Some 2,3-disubstituted isoindolin-1-ones have shown significant inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[19]

-

Antimicrobial and Antioxidant Effects : Several studies have reported the antimicrobial and antioxidant properties of various isoindolinone derivatives, further broadening their potential pharmaceutical applications.[1][5][6]

Section 2: Unraveling the Mechanisms of Action

Understanding how these derivatives exert their effects at a molecular level is paramount for rational drug design. This involves elucidating their interactions with target proteins and the subsequent impact on cellular signaling pathways.

Kinase Regulation: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Isoindolin-1-one derivatives that target PI3Kγ intervene at a critical node of this pathway.

Causality : By selectively inhibiting the PI3Kγ isoform, which is predominantly expressed in leukocytes, these compounds can suppress the activation of AKT and mTOR.[3] This, in turn, can remodel the tumor microenvironment by shifting tumor-associated macrophages from an immunosuppressive M2-like state to a more inflammatory, anti-tumor M1-like state.[3] The choice to target the γ isoform specifically aims to achieve greater efficacy in solid tumors while potentially reducing the toxicity associated with pan-PI3K inhibitors.[3]

Caption: PI3Kγ inhibition by isoindolin-1-one derivatives.

Combating Oxidative Stress: The NRF2 Signaling Pathway

The NRF2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, KEAP1. When cells are exposed to oxidative stress, this repression is lifted, allowing NRF2 to promote the transcription of protective genes.

Causality : The neuroprotective isoindoline-dione derivatives are thought to act as activators of this pathway.[15] By promoting the dissociation of NRF2 from KEAP1, they increase the nuclear translocation of NRF2. This leads to the upregulation of phase II antioxidant enzymes like NQO-1 and GSTK1, which neutralize reactive oxygen species (ROS) and reduce cellular damage, thereby protecting neurons from oxidative stress-induced death.[15]

Caption: NRF2 pathway activation by isoindoline-dione derivatives.

Section 3: Data Summary and Structure-Activity Relationships (SAR)

The biological activity of an isoindolin-1-one derivative is exquisitely sensitive to its substitution pattern. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Summary of Biological Activities of Key Isoindolin-1-one Derivatives

| Compound Class/Example | Biological Target/Activity | Potency (IC₅₀ / Kᵢ / ED₅₀) | Reference |

| 2,3-Disubstituted Isoindolin-1-ones | Urease Inhibition | IC₅₀ = 10.07 µM (for compound 5c) | [19] |

| 3-Pyridyl Isoindolin-1-ones | Aldosterone Synthase (CYP11B2) | Potent and selective inhibition | [18] |

| Aminoacetylenic Isoindoline-1,3-diones | COX-1 / COX-2 Inhibition | Dose-dependent inhibition of inflammation | |

| Isoindolinone Sulfamates | Carbonic Anhydrase I / II Inhibition | Kᵢ = 9.32 - 16.09 nM (for compounds 2c, 2f) | [5][6] |

| Ferrocene-Substituted Isoindolinones | Anticancer (A549 & MCF-7 cells) | IC₅₀ = 1.0 - 1.5 µM (for compound 11h) | [7] |

| 2,7-Disubstituted Isoindolin-1-ones | GABA-A Receptor PAM | ED₅₀ = 2.68 mg/kg (MES model, for Cpd48) | [16] |

| Isoindoline-1,3-dione-N-benzyl pyridiniums | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 2.1 µM (for compounds 7a, 7f) | [13] |

Table 2: Key Structure-Activity Relationship (SAR) Insights

| Position of Modification | Observation | Implication for Activity | Reference |

| N-2 Substitution | Introduction of N-aryl or N-benzyl groups often enhances activity. | Crucial for interacting with hydrophobic pockets in target enzymes like AChE. | [1][13] |

| C-3 Substitution | The nature of the substituent at C-3 dramatically influences the type of activity. | A 3-pyridyl group is key for CYP11B2 inhibition, while other groups can confer anticancer or other activities. | [18] |

| Aromatic Ring Substitution | Electron-withdrawing or lipophilic groups on phenyl rings can modulate potency and selectivity. | Halogen substitutions (e.g., fluoro) on benzyl rings can enhance AChE inhibitory potency. | [1][13] |

| Chirality | For chiral centers, such as a hydroxymethyl side chain, one enantiomer is often significantly more potent. | The S-enantiomer proved more potent for dopamine D4 receptor antagonism, highlighting the importance of stereochemistry. | [17] |

Section 4: Essential Experimental Protocols

To ensure reproducibility and validity, the methodologies used to assess biological activity must be robust. The following are detailed, step-by-step protocols for key assays.

Workflow: From Synthesis to In Vivo Validation

The path from a novel compound to a validated lead involves a multi-stage screening process. This workflow ensures that resources are focused on the most promising candidates.

Caption: General workflow for isoindolin-1-one drug discovery.

Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Principle: This is a standard model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and is sensitive to COX inhibitors. The reduction in paw swelling (edema) by a test compound indicates anti-inflammatory activity.[11]

Methodology:

-

Animal Acclimatization: House male Wistar rats (180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping: Divide animals into groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)

-

Test Groups (Isoindolin-1-one derivative at various doses, e.g., 5, 10, 20 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume again at 1, 3, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal relative to its baseline volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

-

Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).

-

Protocol 2: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of carbonic anhydrase's esterase activity. The enzyme catalyzes the hydrolysis of a substrate (4-nitrophenyl acetate, 4-NPA) to a colored product (4-nitrophenolate), which can be measured spectrophotometrically at 400 nm. A decrease in the rate of color formation in the presence of an inhibitor indicates enzyme inhibition.[5][6]

Methodology:

-

Reagent Preparation:

-

Enzyme Stock: Prepare a stock solution of human carbonic anhydrase (hCA I or II) in distilled water.

-

Buffer: Tris-SO₄ buffer (pH 7.4).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) solution in acetonitrile.

-

Inhibitor Stocks: Prepare stock solutions of the isoindolinone derivatives and a standard inhibitor (Acetazolamide) in DMSO.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

Tris-SO₄ buffer.

-

Enzyme solution.

-

Varying concentrations of the test inhibitor or standard (final DMSO concentration should be <1%).

-

-

Incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding.

-

-

Reaction Initiation: Start the reaction by adding the 4-NPA substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 3-5 minutes using a microplate reader.

-

Data Analysis:

-

Determine the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of remaining enzyme activity versus the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is known.

-

Conclusion and Future Horizons

The isoindolin-1-one scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for the development of therapeutics across multiple disease areas. The diverse biological activities, from kinase and enzyme inhibition to receptor modulation, underscore its privileged status. Key insights into structure-activity relationships have provided a roadmap for chemists to fine-tune potency and selectivity, while established in vitro and in vivo protocols offer a clear path for validation.

The future of isoindolin-1-one research is bright. Efforts will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects, enhancing pharmacokinetic profiles to improve oral bioavailability and CNS penetration, and exploring novel applications in areas like antiviral and antidiabetic therapies.[1] The continued integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.

References

-

Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (Source: MDPI)

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (Source: NIH)

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (Source: PubMed)

-

Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (Source: PubMed)

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (Source: Arabian Journal of Chemistry)

-

Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (Source: Semantic Scholar)

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (Source: Request PDF on ResearchGate)

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (Source: NIH)

-

Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. (Source: PubMed)

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (Source: PMC)

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (Source: PubMed)

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (Source: Farmaciya (Pharmacy))

-

Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (Source: PubMed)

-

Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (Source: PubMed)

-

A review on biological activity and synthetic methods of isoindole nucleus. (Source: Not specified)

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (Source: PMC - PubMed Central)

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (Source: PMC - PubMed Central)

-

Chemical structures of isoindolin-1-one derivatives isolated from natural sources demonstrating anticancer activity. (Source: ResearchGate)

-

A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. (Source: Benchchem)

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (Source: MDPI)

-

Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (Source: PubMed)

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (Source: PubMed Central)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 11. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]